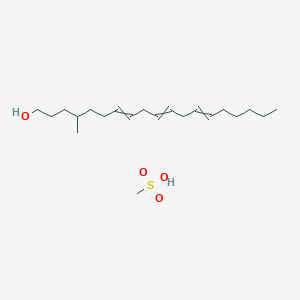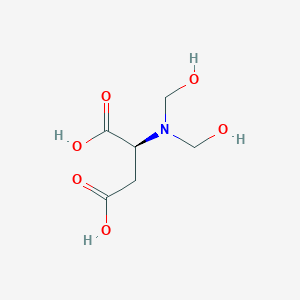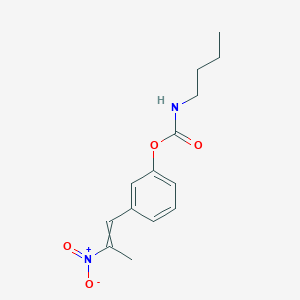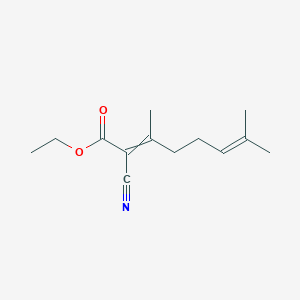
3,3'-Methylenebis(2-acetamidobenzoic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Methylenebis(2-acetamidobenzoic acid) is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of two acetamidobenzoic acid moieties linked by a methylene bridge. It is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Methylenebis(2-acetamidobenzoic acid) typically involves the reaction of 2-acetamidobenzoic acid with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge between the two acetamidobenzoic acid molecules. The reaction conditions often include the use of hydrochloric acid as a catalyst and heating the mixture to facilitate the reaction .
Industrial Production Methods
Industrial production of 3,3’-Methylenebis(2-acetamidobenzoic acid) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-Methylenebis(2-acetamidobenzoic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo substitution reactions, particularly at the acetamido groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted benzoic acids and derivatives.
Applications De Recherche Scientifique
3,3’-Methylenebis(2-acetamidobenzoic acid) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 3,3’-Methylenebis(2-acetamidobenzoic acid) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include modulation of enzyme activity and interference with cellular signaling processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-Methylenebis(2-amino-5-bromobenzoic acid): Similar structure but with bromine atoms and amino groups.
3-Acetamidobenzoic acid: A simpler structure with only one acetamidobenzoic acid moiety.
Uniqueness
3,3’-Methylenebis(2-acetamidobenzoic acid) is unique due to its methylene bridge linking two acetamidobenzoic acid units, which imparts distinct chemical and biological properties. This structural feature allows it to participate in specific reactions and interactions that are not possible with simpler analogs .
Propriétés
Numéro CAS |
61098-03-1 |
|---|---|
Formule moléculaire |
C19H18N2O6 |
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
2-acetamido-3-[(2-acetamido-3-carboxyphenyl)methyl]benzoic acid |
InChI |
InChI=1S/C19H18N2O6/c1-10(22)20-16-12(5-3-7-14(16)18(24)25)9-13-6-4-8-15(19(26)27)17(13)21-11(2)23/h3-8H,9H2,1-2H3,(H,20,22)(H,21,23)(H,24,25)(H,26,27) |
Clé InChI |
FBSVHXQLLCBEPE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=CC=C1C(=O)O)CC2=C(C(=CC=C2)C(=O)O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-Methyl-1,3-benzoxazol-6-yl)oxy]-3-[(pyridin-2-yl)amino]propan-2-ol](/img/structure/B14587268.png)


![1-[4-(Propan-2-yl)phenyl]-2,3-dihydro-1H-inden-1-ol](/img/structure/B14587288.png)

![5-dodecoxy-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol](/img/structure/B14587322.png)

![N'-[(4-Fluorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14587337.png)



![2-[(18-Bromooctadecyl)oxy]oxane](/img/structure/B14587367.png)

